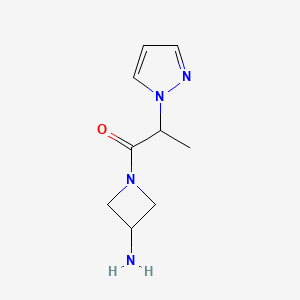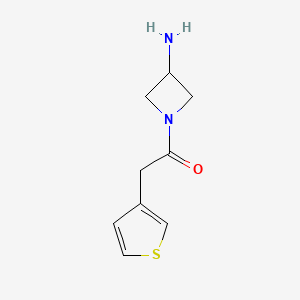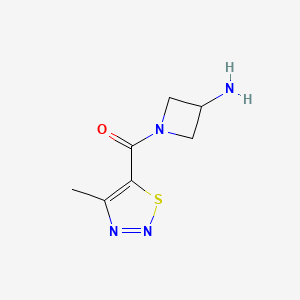![molecular formula C9H12N2O2 B1466681 2-[(2-アミノフェニル)(メチル)アミノ]酢酸 CAS No. 1249558-41-5](/img/structure/B1466681.png)
2-[(2-アミノフェニル)(メチル)アミノ]酢酸
説明
2-[(2-Aminophenyl)(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminophenyl)(methyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminophenyl)(methyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
2-[(2-アミノフェニル)(メチル)アミノ]酢酸は、様々なヘテロ環化合物の合成における前駆体として役立ちます。 これらの構造は、生物学的および薬理学的特性のために医薬品化学において重要です .
抗菌剤
この化合物の誘導体は合成され、その抗菌特性について評価されてきました。 それらは抗菌剤および抗真菌剤として潜在的な効力を示しており、一部の誘導体は有意な最小発育阻止濃度(MIC)を示しています .
抗酸化特性
抗菌活性を調べたのと同じ誘導体は、抗酸化活性も示しています。 これは、酸化ストレス関連疾患の治療法の開発において重要です .
化学的ビルディングブロック
この化合物は、特に医薬品用途の複雑な分子の構築における有機合成のビルディングブロックとして使用されます .
菌類代謝産物研究
コレトトリクム・グロエオスポリオイデスによって生成される菌類代謝産物として、この化合物は植物病理学における役割とその潜在的な農業用途について研究されています .
生化学分析
Biochemical Properties
2-[(2-Aminophenyl)(methyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, 2-[(2-Aminophenyl)(methyl)amino]acetic acid can bind to specific proteins, influencing their structure and function .
Cellular Effects
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes. This compound also affects cellular metabolism by altering the levels of key metabolites, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-[(2-Aminophenyl)(methyl)amino]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of amino acids, thereby increasing the availability of these molecules for other cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, such as altered metabolic rates and gene expression patterns .
Dosage Effects in Animal Models
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid vary with different dosages in animal models. At low doses, it may enhance certain cellular functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-[(2-Aminophenyl)(methyl)amino]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be converted into other amino acid derivatives through transamination reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-[(2-Aminophenyl)(methyl)amino]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and the extent of its effects on cellular function .
Subcellular Localization
2-[(2-Aminophenyl)(methyl)amino]acetic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to organelles such as mitochondria or the endoplasmic reticulum. This localization is crucial for its role in cellular processes, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
特性
IUPAC Name |
2-(2-amino-N-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJCAFYMNERMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)



![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)


